1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216442
InChI: InChI=1S/C9H4F3NO2/c1-2-6-3-7(9(10,11)12)5-8(4-6)13(14)15/h1,3-5H
SMILES:
Molecular Formula: C9H4F3NO2
Molecular Weight: 215.13 g/mol

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC16216442

Molecular Formula: C9H4F3NO2

Molecular Weight: 215.13 g/mol

* For research use only. Not for human or veterinary use.

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene -

Specification

Molecular Formula C9H4F3NO2
Molecular Weight 215.13 g/mol
IUPAC Name 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H4F3NO2/c1-2-6-3-7(9(10,11)12)5-8(4-6)13(14)15/h1,3-5H
Standard InChI Key VUDVBITUSGNXMP-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene, reflects its substitution pattern:

  • Ethynyl group at position 1, enabling participation in click chemistry and cross-coupling reactions .

  • Nitro group at position 3, contributing electron-withdrawing effects that enhance reactivity toward nucleophilic substitution .

  • Trifluoromethyl group at position 5, imparting lipophilicity and metabolic stability.

The SMILES string C#Cc1cc(cc(c1)[N+](=O)[O-])C(F)(F)F and InChI key WHNAMGUAXHGCHH-UHFFFAOYSA-N unambiguously define its structure .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight215.13 g/mol
Boiling Point74°C at 60 mmHg
Density1.346 g/mL at 25°C
Refractive Index1.42
Flash Point44°C (closed cup)

The liquid state at room temperature and moderate flammability (GHS Category 3) necessitate storage in cool, ventilated environments .

Synthesis and Preparation

Multi-Step Organic Synthesis

Industrial and laboratory routes typically involve:

  • Trifluoromethylation: Introduction of the -CF₃ group via Ullmann-type coupling or direct fluorination of nitrobenzene derivatives .

  • Nitration: Electrophilic aromatic nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures .

  • Ethynylation: Sonogashira or Cadiot-Chodkiewicz coupling to install the ethynyl group .

A representative protocol from VulcanChem employs:

  • Starting materials: 3-nitro-5-(trifluoromethyl)benzaldehyde.

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₄ catalyst, and CsF in anhydrous THF.

  • Conditions: 80°C under N₂ for 6 hours, yielding 72–88% after column chromatography .

Challenges and Optimizations

  • Side reactions: Competing halogenation or over-nitration necessitates precise stoichiometry .

  • Scalability: Industrial processes optimize solvent recovery (e.g., toluene) and catalyst recycling to reduce costs .

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile building block:

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct triazoles for drug discovery .

  • Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl structures .

Materials Science

  • Polymer modification: Incorporation into polydimethylsiloxane (PDMS) enhances dielectric properties for flexible electronics .

  • Metal-organic frameworks (MOFs): Functionalization of UiO-67 analogs improves gas adsorption selectivity .

Pharmaceutical Intermediates

  • Antimicrobial agents: Nitro groups enable redox activation, while -CF₃ improves blood-brain barrier penetration.

  • Kinase inhibitors: Ethynyl groups facilitate covalent binding to cysteine residues in target proteins .

Biological Activity and Mechanisms

Metabolic Pathways

  • Nitroreductase activation: Reduction of -NO₂ to -NH₂ generates reactive intermediates that alkylate DNA .

  • CYP450 interactions: Trifluoromethyl groups slow hepatic metabolism, prolonging half-life .

Future Research Directions

Therapeutic Development

  • Targeted drug delivery: Conjugation with antibody-drug conjugates (ADCs) for tumor-specific cytotoxicity .

  • Antiviral agents: Exploration of SARS-CoV-2 main protease (Mᴾᴿᴼ) inhibition via molecular docking .

Advanced Materials

  • Conductive polymers: Ethynyl-mediated π-stacking for organic field-effect transistors (OFETs) .

  • Supramolecular catalysts: Self-assembly into helical structures for asymmetric synthesis .

Environmental Impact

  • Biodegradation studies: Assessing microbial breakdown pathways to mitigate persistence.

  • Green synthesis: Solvent-free mechanochemical routes to reduce waste .

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